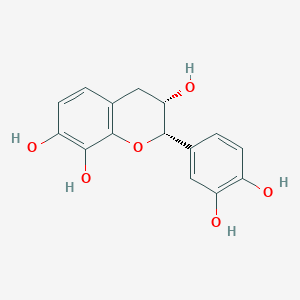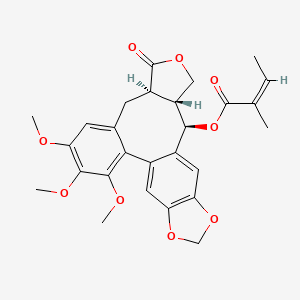
4-(1H-indol-3-yl)butan-2-amine
概要
説明
“4-(1H-indol-3-yl)butan-2-amine” is a chemical compound with the CAS Number: 15467-30-8 . It has a molecular weight of 188.27 . The IUPAC name for this compound is 4-(1H-indol-3-yl)-2-butanamine .
Molecular Structure Analysis
The InChI code for “4-(1H-indol-3-yl)butan-2-amine” is 1S/C12H16N2/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,8-9,14H,6-7,13H2,1H3 .Physical And Chemical Properties Analysis
The compound “4-(1H-indol-3-yl)butan-2-amine” has a molecular weight of 188.27 . More specific physical and chemical properties were not found in the retrieved data.科学的研究の応用
Antiviral Applications
4-(1H-indol-3-yl)butan-2-amine: derivatives have been synthesized and evaluated for their antiviral activities. For instance, certain derivatives have shown inhibitory activity against influenza A, with one compound exhibiting an IC50 value of 7.53 μmol/L and a high selectivity index against Coxsackie B4 virus . This suggests potential use in developing antiviral therapies.
Anti-HIV Potential
Indole derivatives, including those of 4-(1H-indol-3-yl)butan-2-amine , have been reported to possess anti-HIV properties. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have indicated their potential as anti-HIV-1 agents . This opens avenues for new HIV inhibitor drugs, particularly as integrase strand-transfer inhibitors.
Antibacterial Activity
The indole nucleus is known to contribute to antibacterial properties. Research has shown that indole derivatives can be potent antibacterial agents, which could be crucial in the fight against antibiotic-resistant bacteria .
Anticancer Research
Indole compounds have been studied for their cytotoxic activities against various cancer cell lines. For example, 3-[(4-Substitutedpiperazin-1-yl) methyl]-1H-indole derivatives have shown cytotoxicity dependent on the cell line, indicating their potential in cancer treatment strategies .
Antidiabetic Effects
The indole scaffold is also associated with antidiabetic activity. Derivatives of 4-(1H-indol-3-yl)butan-2-amine could be explored for their utility in managing diabetes, given the broad spectrum of biological activities that indole compounds exhibit .
Antimalarial Properties
Indole derivatives have been identified with antimalarial properties, which is significant given the global impact of malaria. The development of new antimalarial drugs from indole-based compounds could be a promising area of research .
Neuropharmacological Applications
Indole derivatives are structurally similar to tryptophan and serotonin, suggesting their potential in neuropharmacology. They could be used in the development of treatments for neurological disorders due to their interaction with various neurotransmitter systems .
Agricultural Applications
Indole-3-acetic acid, a plant hormone derived from tryptophan, is an example of an indole derivative used in agriculture4-(1H-indol-3-yl)butan-2-amine derivatives could similarly be applied to enhance plant growth and development .
作用機序
Target of Action
4-(1H-indol-3-yl)butan-2-amine, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the indole nucleus in this compound can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This allows the compound to interact with its targets and induce changes. For instance, certain indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to affect a wide range of pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been shown to inhibit the polymerization of tubulin , which is a crucial process in cell division.
Pharmacokinetics
The compound’s molecular weight is 18827 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of 4-(1H-indol-3-yl)butan-2-amine’s action depend on its specific targets and mode of action. For instance, certain indole derivatives have been shown to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit the polymerization of tubulin .
将来の方向性
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “4-(1H-indol-3-yl)butan-2-amine”, as an indole derivative, may also have potential for further exploration in various therapeutic applications.
特性
IUPAC Name |
4-(1H-indol-3-yl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,8-9,14H,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIOENIFHULYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935040 | |
| Record name | 4-(1H-Indol-3-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-indol-3-yl)butan-2-amine | |
CAS RN |
15467-30-8 | |
| Record name | alpha-Methylhomotryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1H-Indol-3-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

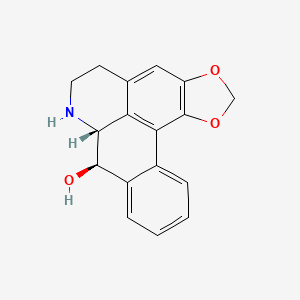

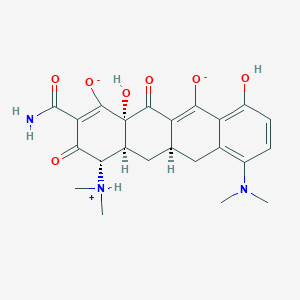
![(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1265337.png)
![2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)

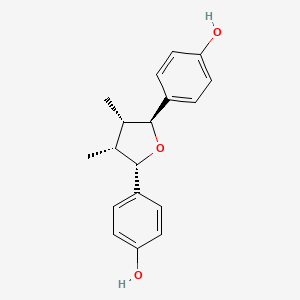
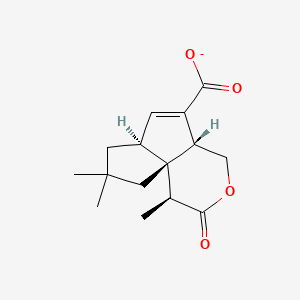
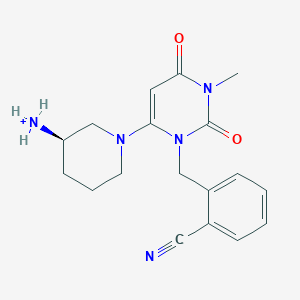
![(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone](/img/structure/B1265352.png)
![(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde](/img/structure/B1265353.png)
![5-(4-Methoxyphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1265354.png)
